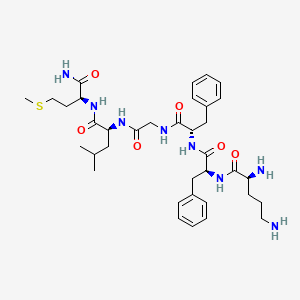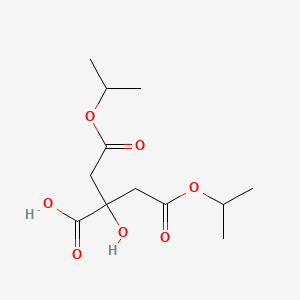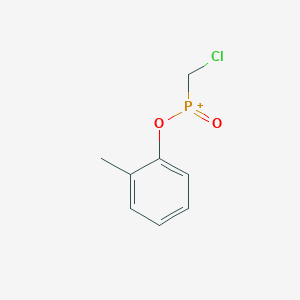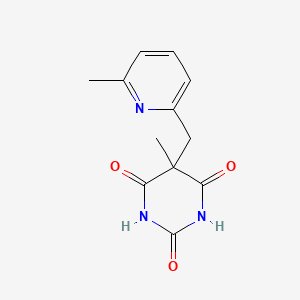
Barbituric acid, 5-methyl-5-((6-methyl-2-pyridyl)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barbituric acid, 5-methyl-5-((6-methyl-2-pyridyl)methyl)-, is a derivative of barbituric acid, which is a pyrimidine heterocyclic compound. Barbituric acid itself is the parent compound of barbiturate drugs, although it is not pharmacologically active . This specific derivative has unique properties due to the presence of the 6-methyl-2-pyridyl group.
Vorbereitungsmethoden
The synthesis of barbituric acid derivatives typically involves the reaction of malonic acid derivatives with urea. For 5-methyl-5-((6-methyl-2-pyridyl)methyl)-barbituric acid, the synthetic route may involve the alkylation of the corresponding enolate ion with an appropriate alkyl halide, followed by reaction with urea under controlled conditions . Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Barbituric acid derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert barbituric acid derivatives into their reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the hydrogen atoms on the pyrimidine ring are replaced by other substituents.
Common Reagents and Conditions: Typical reagents include alkyl halides for alkylation, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction.
Major Products: The major products depend on the specific reaction conditions and reagents used but often include various substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
Barbituric acid derivatives, including 5-methyl-5-((6-methyl-2-pyridyl)methyl)-barbituric acid, have numerous applications in scientific research:
Chemistry: Used as building blocks in the synthesis of heterocyclic compounds.
Biology: Studied for their interactions with biological molecules and potential therapeutic effects.
Industry: Utilized in the production of various pharmaceuticals and as intermediates in chemical synthesis.
Wirkmechanismus
The mechanism of action of barbituric acid derivatives typically involves interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. This interaction increases the influx of chloride ions into neurons, leading to hyperpolarization and reduced neuronal excitability . This mechanism underlies their sedative and anticonvulsant effects.
Vergleich Mit ähnlichen Verbindungen
Barbituric acid, 5-methyl-5-((6-methyl-2-pyridyl)methyl)-, can be compared with other barbituric acid derivatives such as:
5-ethyl-5-phenyl-barbituric acid: Known for its sedative properties.
5-allyl-5-(2-methylallyl)-barbituric acid: Another derivative with distinct pharmacological effects.
Eigenschaften
CAS-Nummer |
100115-13-7 |
|---|---|
Molekularformel |
C12H13N3O3 |
Molekulargewicht |
247.25 g/mol |
IUPAC-Name |
5-methyl-5-[(6-methylpyridin-2-yl)methyl]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H13N3O3/c1-7-4-3-5-8(13-7)6-12(2)9(16)14-11(18)15-10(12)17/h3-5H,6H2,1-2H3,(H2,14,15,16,17,18) |
InChI-Schlüssel |
KJHBWVPWCAYJQU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC=C1)CC2(C(=O)NC(=O)NC2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



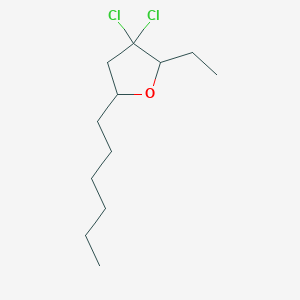
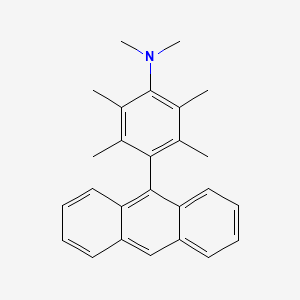
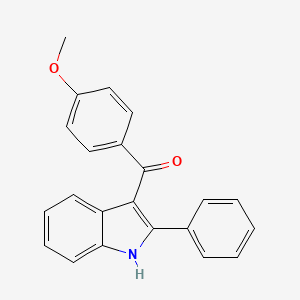
![2-([1,1'-Biphenyl]-4-yl)-5-[([1,1'-biphenyl]-4-yl)methyl]-1,3,4-oxadiazole](/img/structure/B14330585.png)
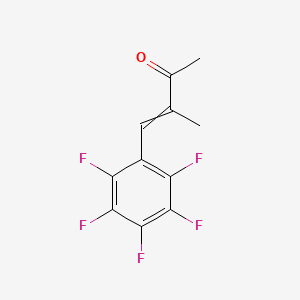
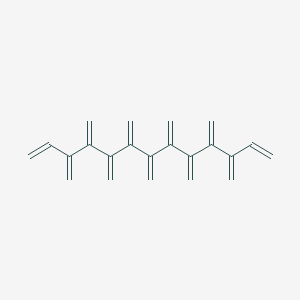
![1-Chloro-3-{[(4-methylphenyl)methyl]amino}propan-2-ol](/img/structure/B14330596.png)
![Benzene, 1-butyl-4-[(4-fluorophenyl)ethynyl]-](/img/structure/B14330599.png)
![4,4-Dimethyl-1,9-diphenylbicyclo[5.2.0]nonane-2,6,8-trione](/img/structure/B14330600.png)
